Introduction: The Strategic Value of Chiral Cyclopropylamines in Medicinal Chemistry
Introduction: The Strategic Value of Chiral Cyclopropylamines in Medicinal Chemistry
An In-Depth Technical Guide to (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
The cyclopropane ring, a motif once considered too strained for physiological stability, is now a celebrated component in modern drug design. Its rigid, three-dimensional structure allows for the precise orientation of substituents, offering a powerful tool to lock in bioactive conformations and explore chemical space in ways that flexible alkyl chains or planar aromatic rings cannot. Within this class, chiral trans-2-arylcyclopropylamines represent a privileged scaffold. They serve as conformationally restricted analogs of phenethylamines, a core structure in numerous neurotransmitters and psychoactive drugs. The stereochemistry of these compounds is paramount, as enantiomers frequently exhibit vastly different pharmacological activities and metabolic profiles.
This guide focuses on (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a specific and highly valuable chiral building block. Its structure is analogous to well-known compounds such as Tranylcypromine (an antidepressant) and key intermediates used in the synthesis of blockbuster drugs like the antiplatelet agent Ticagrelor.[1] The presence of the benzyloxy group provides a versatile synthetic handle—a protected phenol that can be deprotected in later stages to yield derivatives with enhanced hydrogen-bonding capacity or to serve as a point for further chemical elaboration. This guide provides a comprehensive overview of its structure, properties, stereoselective synthesis, and strategic applications in drug discovery.
Chemical Structure and Core Properties
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is characterized by a trans configuration of the amino and aryl groups on the cyclopropane ring. The absolute stereochemistry is defined as (1S, 2R) according to Cahn-Ingold-Prelog nomenclature.
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IUPAC Name: (1S,2R)-2-[4-(phenylmethoxy)phenyl]cyclopropan-1-amine
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CAS Number: 1221595-65-8[2]
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Molecular Formula: C₁₆H₁₇NO
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Chemical Structure:
Physicochemical Properties
Experimental physicochemical data for this specific intermediate is not widely published. The following table includes computed properties for the target molecule and experimental data for a closely related, non-benzylated analog, (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride, for reference.
| Property | Value (Target Molecule) | Reference Analog Data | Citation |
| Molecular Weight | 239.31 g/mol (Computed) | 169.65 g/mol (HCl Salt) | [3] |
| Monoisotopic Mass | 239.131014 Da (Computed) | 169.065827 Da (HCl Salt) | [3] |
| Physical Form | Expected to be a solid or oil | Solid (HCl Salt) | [4] |
| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | N/A | |
| XLogP3 | 2.8 (Computed) | N/A | |
| Hydrogen Bond Donors | 1 | 1 | |
| Hydrogen Bond Acceptors | 2 | 1 |
Stereoselective Synthesis: A Proposed Methodology
While a dedicated synthesis for this exact molecule is not prominently documented, a robust and stereocontrolled route can be designed based on established methodologies for analogous trans-2-arylcyclopropylamines.[1][5][6] The following protocol outlines a logical, multi-step synthesis starting from commercially available 4-(benzyloxy)benzaldehyde. The key principle is the use of a chiral auxiliary to direct the diastereoselective cyclopropanation, followed by a Curtius rearrangement to install the amine functionality.[5][7]
Synthetic Workflow Overview
The proposed synthesis follows a logical progression from a planar aromatic starting material to a complex, stereodefined chiral amine.
Caption: Proposed workflow for the stereoselective synthesis of the target amine.
Detailed Experimental Protocol
Step 1: Synthesis of trans-3-(4-(Benzyloxy)phenyl)acrylic acid
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To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 vol), add piperidine (0.1 eq).
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Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction by TLC for the disappearance of the aldehyde.
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Cool the mixture to room temperature and pour it into an excess of cold 2M hydrochloric acid.
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Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude acrylic acid. Recrystallization from ethanol/water may be performed for further purification.
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Causality: This Knoevenagel-Doebner condensation is a classic and reliable method for converting an aromatic aldehyde into a trans-cinnamic acid derivative. Pyridine acts as both the solvent and base, while piperidine serves as a more potent basic catalyst.[7]
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Step 2: Coupling with a Chiral Auxiliary
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Suspend the acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (2-3 drops).
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Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed.
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Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
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In a separate flask, dissolve (2R)-bornane-10,2-sultam (Oppolzer's sultam, 1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C.[5]
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Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
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Add the previously prepared acyl chloride (dissolved in THF) to the sultam anion solution and allow the reaction to warm slowly to room temperature overnight.
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Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
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Causality: Conversion to the acyl chloride activates the carboxylic acid. The subsequent reaction with the deprotonated chiral sultam forms an N-acryloyl sultam. This auxiliary will now stereochemically direct the subsequent cyclopropanation reaction.[5]
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Step 3: Diastereoselective Cyclopropanation
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Dissolve the chiral acryloyl sultam (1.0 eq) in a suitable solvent system such as THF/DCM.
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Generate diazomethane (CH₂N₂) in situ from a precursor like Diazald® using a diazomethane generation kit with KOH and ether, following all necessary safety precautions (Note: Diazomethane is explosive and highly toxic).
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Add a catalytic amount of palladium(II) acetate (0.01-0.05 eq) to the sultam solution.
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Slowly add the ethereal solution of diazomethane to the reaction mixture at 0 °C.
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Stir for several hours until the reaction is complete (monitored by TLC). Purge the excess diazomethane with a stream of nitrogen.
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Concentrate the reaction mixture and purify by column chromatography to separate the diastereomeric cyclopropyl products. The major diastereomer is typically isolated by crystallization.[5]
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Causality: The palladium catalyst forms a carbene from diazomethane, which then adds across the double bond. The bulky chiral sultam shields one face of the alkene, forcing the carbene to add from the less sterically hindered face, resulting in a high degree of diastereoselectivity.[5]
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Step 4: Cleavage of the Chiral Auxiliary
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Dissolve the purified cyclopropyl sultam (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH, 4-5 eq) and hydrogen peroxide (30% aq. solution, 4-5 eq) at 0 °C.
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Stir the mixture at room temperature for 12-16 hours.
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Quench the reaction by adding aqueous sodium sulfite. Acidify the mixture with 1M HCl and extract with ethyl acetate.
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Dry the organic layer over MgSO₄ and concentrate to yield the enantiomerically pure carboxylic acid.
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Causality: This oxidative cleavage method effectively removes the sultam auxiliary under basic conditions to liberate the carboxylic acid without epimerizing the adjacent chiral center.
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Step 5: Curtius Rearrangement to the Amine
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Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (10 vol). Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).
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Heat the mixture to 80-90 °C for 2-3 hours, during which the acyl azide forms and rearranges to the isocyanate with loss of N₂ gas.
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Add tert-butanol (3.0 eq) to the reaction mixture and continue heating for another 4-6 hours to trap the isocyanate as its Boc-protected amine derivative.
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Cool the reaction, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate. Purify the Boc-protected amine by column chromatography.
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Dissolve the purified Boc-amine in DCM (5 vol) and add an excess of trifluoroacetic acid (TFA, 5 vol) or 4M HCl in dioxane.
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Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
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Concentrate the mixture under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract the free amine with DCM. Dry and concentrate to yield the final product, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.
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Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.[6] Using DPPA is a safe, one-pot procedure. The intermediate isocyanate is trapped with tert-butanol to form a stable, easily purified Boc-carbamate, which is then cleanly deprotected under acidic conditions.
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Applications in Drug Discovery and Development
The strategic value of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine lies in its utility as a chiral building block for the synthesis of complex pharmaceutical agents. The trans-2-arylcyclopropylamine core is a known pharmacophore that targets a range of biological systems.
Caption: Logical relationship of the core intermediate to potential drug classes.
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Lysine-Specific Demethylase 1 (LSD1) Inhibitors: The trans-2-phenylcyclopropylamine core is the foundational structure for inhibitors of LSD1, an epigenetic enzyme implicated in various cancers and neurological disorders.[8] Our target molecule can be used to synthesize novel analogs where the benzyloxy-phenyl moiety probes interactions within the enzyme's active site. The phenolic oxygen, once deprotected, can act as a crucial hydrogen bond acceptor.
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Serotonin (5-HT) Receptor Ligands: Derivatives of trans-2-arylcyclopropylamines have been identified as potent and selective ligands for 5-HT₁A receptors, which are targets for treating anxiety and depression.[6][9] The stereochemistry and the substitution pattern on the aromatic ring are critical for affinity and efficacy. This intermediate allows for the exploration of 4'-substituted analogs.
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Protected Phenol for Further Derivatization: The benzyl group serves as a robust protecting group for the phenolic hydroxyl.[10] It is stable to a wide range of conditions used in subsequent synthetic steps (e.g., amide couplings, alkylations). Its removal via catalytic hydrogenation is typically clean and high-yielding, unmasking a polar hydroxyl group.[11] This group can then be used to improve solubility, modulate pharmacokinetics, or be further functionalized to create ethers or esters, expanding the library of potential drug candidates.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the ¹H and ¹³C NMR features can be reliably predicted based on the structure and data from analogous compounds.[12]
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons (Benzyloxy): δ 7.30-7.45 (m, 5H). These are the protons of the benzyl protecting group.
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Aromatic Protons (Phenyl): δ ~7.10 (d, J≈8.5 Hz, 2H) and δ ~6.90 (d, J≈8.5 Hz, 2H). These are the AA'BB' system protons of the 1,4-disubstituted phenyl ring.
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Benzyl CH₂: δ ~5.05 (s, 2H). The singlet for the benzylic protons.
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Cyclopropyl Methine (CH-Ar): δ ~1.8-2.0 (m, 1H). The proton adjacent to the aromatic ring.
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Cyclopropyl Methine (CH-NH₂): δ ~2.4-2.6 (m, 1H). The proton adjacent to the amine group, shifted downfield.
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Cyclopropyl Methylene (CH₂): δ ~0.9-1.2 (m, 2H). The two diastereotopic protons on the third carbon of the cyclopropane ring.
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Amine (NH₂): δ ~1.5 (br s, 2H). A broad singlet that can exchange with D₂O.
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¹³C NMR (100 MHz, CDCl₃):
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Aromatic Carbons: Signals expected between δ 115-160 ppm, including the benzyloxy-substituted carbon at ~158 ppm and the ipso-carbon attached to the cyclopropane ring at ~135 ppm.
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Benzyl CH₂: δ ~70 ppm.
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Cyclopropyl Carbons: Three distinct signals expected in the upfield region, δ 15-35 ppm.
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Analytical Confirmation of Enantiomeric Purity: The enantiomeric excess (ee) of the final product is critical. While chiral HPLC is the standard method, ¹H NMR using chiral solvating agents (CSAs) like (R)-(-)-1,1'-Bi-2-naphthol can be a powerful tool. In the presence of a CSA, the enantiomers form transient diastereomeric complexes, which can cause specific proton signals (e.g., the methine protons) to resolve into two separate peaks, allowing for direct integration and determination of the enantiomeric ratio.[13]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine. However, based on data for structurally similar compounds like Tranylcypromine hydrochloride and other cyclopropylamines, the following precautions are mandated.[4][14][15][16]
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Hazard Classification (Anticipated):
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Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.
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Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
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Take precautionary measures against static discharge. Ground all equipment when handling large quantities.[14]
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-
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents and acids.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
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Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Conclusion
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is more than just a chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its defined stereochemistry, rigid framework, and latent phenolic functionality provide a powerful platform for developing novel therapeutics. Understanding its synthesis and properties allows researchers to strategically incorporate this valuable scaffold into drug discovery programs targeting a wide array of diseases, from cancer to central nervous system disorders. As with all potent chemical entities, a thorough understanding of its safe handling and application is essential for realizing its full scientific potential.
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